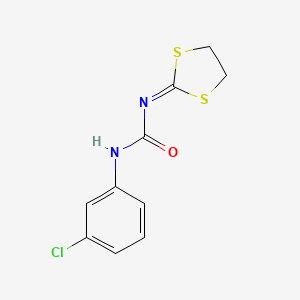
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea is a synthetic organic compound that features a chlorophenyl group and a dithiolan-2-ylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea typically involves the reaction of 3-chlorophenyl isocyanate with a dithiolan-2-ylidene derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or distillation to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dithiolan-2-ylidene moiety may play a crucial role in binding to these targets and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-3-(1,3-dithiolane-2-ylidene)urea: Similar structure but with a different substituent on the dithiolan ring.
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea is unique due to the presence of both the chlorophenyl and dithiolan-2-ylidene groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
10191-80-7 |
|---|---|
Molekularformel |
C10H9ClN2OS2 |
Molekulargewicht |
272.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea |
InChI |
InChI=1S/C10H9ClN2OS2/c11-7-2-1-3-8(6-7)12-9(14)13-10-15-4-5-16-10/h1-3,6H,4-5H2,(H,12,14) |
InChI-Schlüssel |
QWAHGPUVBNPUSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=NC(=O)NC2=CC(=CC=C2)Cl)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


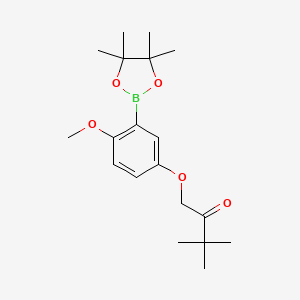
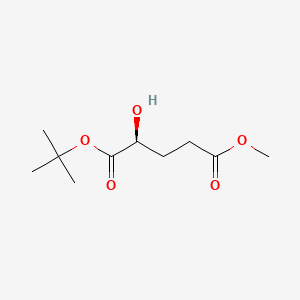
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)

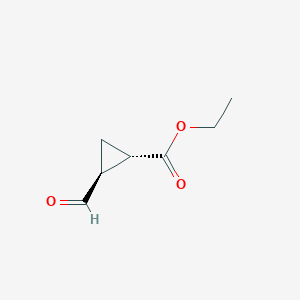

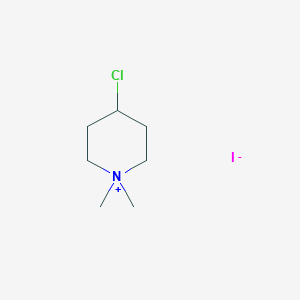
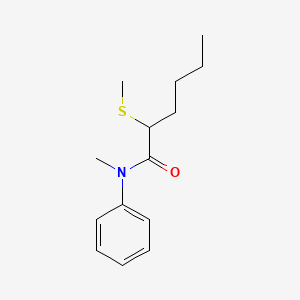
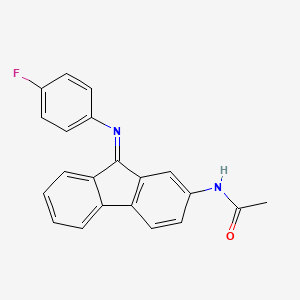
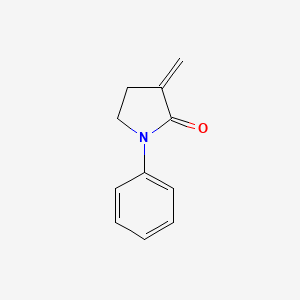

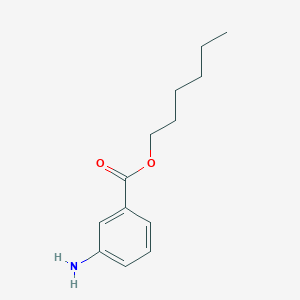
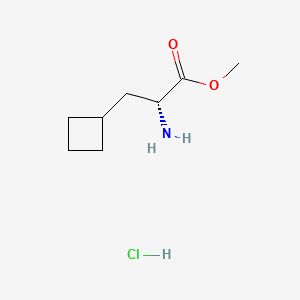
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
